The Potent and Selective NaV1.7 Inhibitor DS-1971a: A Deep Dive into its Mechanism of Action in Neuropathic Pain
The Potent and Selective NaV1.7 Inhibitor DS-1971a: A Deep Dive into its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1971a is a novel, potent, and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated key mediator of pain signaling. Developed for the treatment of peripheral neuropathic pain, DS-1971a has demonstrated robust efficacy in preclinical models and a favorable safety profile in early clinical studies. This technical guide provides an in-depth analysis of the mechanism of action of DS-1971a, detailing its molecular interactions, its effects on neuronal signaling, and the experimental methodologies used to elucidate its pharmacological profile.
Introduction: Targeting NaV1.7 for Neuropathic Pain
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1] The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[2][3] Genetic studies in humans have provided compelling evidence for NaV1.7 as a critical player in pain perception. Gain-of-function mutations in SCN9A lead to inherited pain syndromes, while loss-of-function mutations result in congenital insensitivity to pain.[4] This has positioned NaV1.7 as a prime target for the development of novel analgesics. DS-1971a emerged from a drug discovery program aimed at identifying potent and selective NaV1.7 inhibitors with drug-like properties.[5]
Molecular Mechanism of Action: Selective Inhibition of NaV1.7
DS-1971a is a sulfonamide derivative that acts as a potent blocker of the NaV1.7 channel.[5] Its mechanism involves state-dependent binding, showing a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state is a key feature, as it allows for selective inhibition of neurons that are firing at high frequencies, a characteristic of nociceptive pathways in pathological pain states.
In Vitro Potency and Selectivity
Electrophysiological studies using whole-cell patch-clamp techniques on HEK293 cells expressing various human sodium channel subtypes have been instrumental in characterizing the potency and selectivity of DS-1971a.
Table 1: In Vitro Inhibitory Potency of DS-1971a on Human and Mouse NaV1.7
| Channel | IC50 (nM) |
| Human NaV1.7 | 22.8[6] |
| Mouse NaV1.7 | 59.4[6] |
A comprehensive selectivity profile is crucial for assessing the therapeutic window of a NaV1.7 inhibitor. While the primary source for DS-1971a's full selectivity panel is not publicly available, its development focused on high selectivity to minimize off-target effects.[5]
Signaling Pathways and Cellular Effects
The primary action of DS-1971a is the direct blockade of NaV1.7 channels in nociceptive neurons. This inhibition has several downstream consequences on neuronal signaling and excitability.
Inhibition of Action Potential Generation and Propagation
By blocking NaV1.7, DS-1971a raises the threshold for action potential initiation in nociceptors. This reduces the likelihood that a painful stimulus will be transduced into an electrical signal and propagated along the sensory nerve fiber to the spinal cord.
Caption: DS-1971a blocks NaV1.7, preventing pain signal generation.
Modulation of Neurotransmitter Release
The propagation of action potentials to the presynaptic terminals of nociceptors in the dorsal horn of the spinal cord triggers the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P. By dampening the frequency of action potentials, DS-1971a is expected to reduce this neurotransmitter release, thereby attenuating the transmission of pain signals to second-order neurons.
Caption: DS-1971a reduces neurotransmitter release in the spinal cord.
Preclinical Efficacy in Neuropathic Pain Models
The analgesic effects of DS-1971a have been evaluated in rodent models of neuropathic pain, which are designed to mimic the symptoms of this condition in humans.
Partial Sciatic Nerve Ligation (PSL) Model
In the PSL model, a common model of neuropathic pain, DS-1971a demonstrated a dose-dependent reduction in thermal hyperalgesia.
Table 2: In Vivo Efficacy of DS-1971a in the Partial Sciatic Nerve Ligation (PSL) Mouse Model
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Effect | Mitigated thermal hyperalgesia |
| ED50 | 0.32 mg/kg[6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
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Cell Line: HEK293 cells stably expressing the human NaV1.7 channel (hNaV1.7).
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Method: Whole-cell voltage-clamp recordings are performed at room temperature.
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Solutions:
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External solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, adjusted to pH 7.4 with NaOH.
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Internal solution (in mM): CsF 140, NaCl 10, EGTA 1, HEPES 10, adjusted to pH 7.3 with CsOH.
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Voltage Protocol: From a holding potential of -120 mV, a depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit NaV1.7 currents.
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Data Analysis: Concentration-response curves are generated by applying increasing concentrations of DS-1971a and measuring the inhibition of the peak sodium current. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro electrophysiological assessment of DS-1971a.
In Vivo Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSL)
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Animal Model: Male Slc:ddY mice.[6]
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Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a tight ligation is placed around approximately one-third to one-half of the nerve diameter.
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Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source. A decrease in withdrawal latency in the ligated paw compared to the contralateral paw indicates the development of hyperalgesia.
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Drug Administration: DS-1971a is administered orally at various doses (e.g., 0.1-1 mg/kg).[6]
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Data Analysis: The effect of DS-1971a on paw withdrawal latency is measured at different time points after administration. The dose-response relationship is analyzed to determine the ED50.
Pharmacokinetics and Metabolism
DS-1971a exhibits favorable pharmacokinetic properties, including oral bioavailability.[7] Its metabolism is complex and involves both cytochrome P450 (CYP) enzymes and aldehyde oxidase (AO).[8][9] In humans, the major circulating metabolites are M1 and M2, which are products of P450-mediated oxidation.[10] Notably, M1 has been identified as a human disproportionate metabolite, meaning it is found at a higher relative concentration in humans compared to the animal species used in preclinical safety studies.[10] The primary enzyme responsible for the formation of M1 is CYP2C8.[10]
Conclusion
DS-1971a is a potent and selective NaV1.7 inhibitor with a well-defined mechanism of action centered on the blockade of this key pain-mediating ion channel. Its ability to reduce neuronal hyperexcitability in preclinical models of neuropathic pain underscores its potential as a novel non-opioid analgesic. The detailed understanding of its pharmacology, from molecular interactions to in vivo efficacy, provides a strong foundation for its ongoing clinical development for the treatment of peripheral neuropathic pain. Further research will continue to delineate its clinical utility and safety profile in patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of DS-1971a, a Potent, Selective NaV1.7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of species differences in the metabolism of the selective NaV1.7 inhibitor DS-1971a, a mixed substrate of cytochrome P450 and aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C8-Mediated Formation of a Human Disproportionate Metabolite of the Selective NaV1.7 Inhibitor DS-1971a, a Mixed Cytochrome P450 and Aldehyde Oxidase Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
